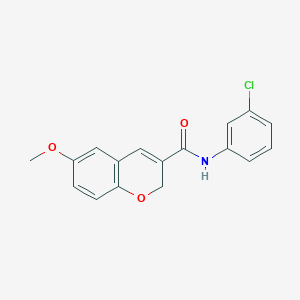

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

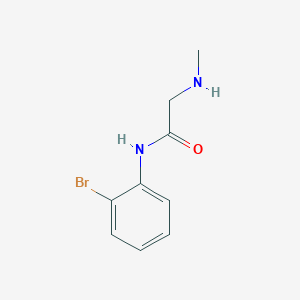

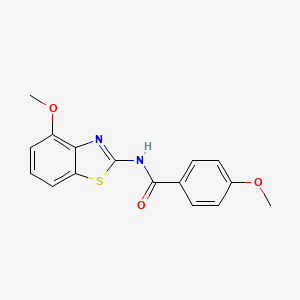

“N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring, which is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the carboxamide group, the methoxy group, and the chlorophenyl group. The exact arrangement of these groups would depend on the specific synthesis process .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like the presence of the chromene ring, the carboxamide group, the methoxy group, and the chlorophenyl group would all influence its properties .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Compounds structurally related to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, the study by El Gaafary et al. (2021) focused on synthesizing a related compound and assessing its cytotoxicity against human cancer cell lines, demonstrating promising cytotoxic activities. The study also involved DFT studies and molecular docking to understand the compound's interactions at the molecular level, suggesting its potential application in cancer research (El Gaafary et al., 2021).

Material Science and Polymer Chemistry

Research in material science has explored the synthesis of polymers and copolymers incorporating chromene derivatives, which shows the versatility of compounds similar to this compound in the design of new materials. For instance, the work by Bou et al. (1993) on optically active polyamides derived from L-tartaric acid demonstrates the potential of chromene derivatives in creating polymers with specific optical properties (Bou et al., 1993).

Antioxidant and Antibacterial Agents

Chromene derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties. Subbareddy and Sumathi (2017) reported the synthesis of 4H-chromene-3-carboxamide derivatives that showed good antioxidant activity and were active against bacterial strains, highlighting the potential of chromene derivatives in developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Alzheimer's Disease Research

Compounds similar to this compound have been synthesized and evaluated for their potential in Alzheimer's disease research. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for anti-ChE activity, demonstrating some compounds' potential in targeting Alzheimer's disease (Saeedi et al., 2017).

Photodynamics and Molecular Studies

The study of photochromic compounds and their applications is another area where derivatives of chromene, including those structurally related to this compound, have been explored. Fang et al. (2015) designed and synthesized a photochromic dye and investigated its photodynamics in an ormosil matrix coating, shedding light on the potential applications of chromene derivatives in developing photoresponsive materials (Fang et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-21-15-5-6-16-11(8-15)7-12(10-22-16)17(20)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLAXVSKBZDEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2892098.png)

![4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2892099.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)

![N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2892102.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone](/img/structure/B2892105.png)

![4-[3-(Dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B2892106.png)

![6-(2,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2892107.png)